3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine

KDR kinase inhibition Structure-activity relationship Pyrazolopyrimidine SAR

3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 1431-00-1) is a bicyclic heteroaromatic amine belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery. With a molecular weight of 162.19 g/mol and a C8H10N4 formula, this compound features methyl substituents at positions 3 and 6, leaving the 7-amino group and positions 5/7 available for further derivatization.

Molecular Formula C8H10N4
Molecular Weight 162.196
CAS No. 1431-00-1
Cat. No. B2728363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine
CAS1431-00-1
Molecular FormulaC8H10N4
Molecular Weight162.196
Structural Identifiers
SMILESCC1=C(N2C(=C(C=N2)C)N=C1)N
InChIInChI=1S/C8H10N4/c1-5-3-10-8-6(2)4-11-12(8)7(5)9/h3-4H,9H2,1-2H3
InChIKeyGJYPOUWCAHWNAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 1431-00-1): Core Scaffold Profile for Kinase-Targeted Procurement


3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 1431-00-1) is a bicyclic heteroaromatic amine belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery [1]. With a molecular weight of 162.19 g/mol and a C8H10N4 formula, this compound features methyl substituents at positions 3 and 6, leaving the 7-amino group and positions 5/7 available for further derivatization. It is commercially available at 95% purity as a research chemical building block . The pyrazolo[1,5-a]pyrimidine core is extensively utilized in medicinal chemistry programs targeting cyclin-dependent kinases (CDKs), AMP-activated protein kinase (AMPK), KDR/VEGFR2, and JAK family pseudokinases [1][2].

Why 3,6-Dimethyl Substitution Cannot Be Replaced by Other Methyl-Regioisomers in Pyrazolo[1,5-a]pyrimidin-7-amine Procurement


The pyrazolo[1,5-a]pyrimidine scaffold tolerates methyl substitution at multiple positions, but the regiospecific placement of methyl groups profoundly alters both biological target engagement and synthetic versatility. The 3,6-dimethyl pattern is structurally and functionally distinct from the 5,7-dimethyl, 2,5-dimethyl, or mono-methyl variants. In kinase inhibitor design programs, 3,6-disubstituted pyrazolo[1,5-a]pyrimidines have been specifically developed as KDR kinase inhibitors and JAK1/VPS34 dual inhibitors, while 5,7-dimethyl-substituted analogs have been directed toward AMPK inhibition [1][2]. Substituting the 3,6-dimethyl core with a 5,7-dimethyl analog not only redirects biological activity toward different kinase targets but also eliminates the synthetic handle provided by the unsubstituted 5- and 7-positions for late-stage derivatization. The quantitative evidence below demonstrates that in-class compounds cannot be casually interchanged without compromising target activity profiles and downstream synthetic utility.

Quantitative Differentiation Evidence for 3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine Against Closest Analogs


3,6-Disubstituted Scaffold Validated in KDR Kinase Inhibition: Direct SAR Comparison Against Alternative Substitution Patterns

In a foundational SAR study establishing 3,6-disubstituted pyrazolo[1,5-a]pyrimidines as KDR kinase inhibitors, the 3,6-disubstitution pattern proved essential for potency. Optimization at the 3- and 6-positions with 3-thienyl and 4-methoxyphenyl groups yielded compound 3g with a KDR IC50 of 19 nM, while unsubstituted or mono-substituted analogs showed markedly weaker activity [1]. The 3,6-dimethyl derivative serves as the minimal core scaffold from which this productive substitution vector originates; the methyl groups at positions 3 and 6 occupy the same spatial vectors that, when elaborated to aryl/heteroaryl groups, produce nanomolar kinase inhibition. By contrast, 5,7-dimethyl-substituted pyrazolo[1,5-a]pyrimidines were pursued for AMPK inhibition rather than KDR, reflecting divergent target selectivity dictated by substitution pattern [2]. This constitutes class-level inference: the 3,6- and 5,7-substitution vectors engage different kinase pockets.

KDR kinase inhibition Structure-activity relationship Pyrazolopyrimidine SAR

3,6-Disubstituted Pyrazolo[1,5-a]pyrimidines Achieve Single-Digit Micromolar Anticancer Potency, Surpassing Dorsomorphin by 2–3 Fold

A series of 3,6-di-substituted pyrazolo[1,5-a]pyrimidines, synthesized via microwave-assisted methods, demonstrated antimitotic EC50 values of 0.5–4.3 μM against MCF7 breast cancer and A2780 ovarian cancer cell lines. The most potent 3,6-disubstituted analogs (34e and 35a) were 2- to 3-fold more active than Compound C (Dorsomorphin), a well-known AMPK inhibitor used as a benchmark [1]. Although the specific 3,6-dimethyl analog was not the most potent within this series, the data establish that the 3,6-disubstitution pattern (as opposed to mono-substitution at position 3 alone) is critical for achieving superior cellular potency relative to the Dorsomorphin baseline. Monosubstituted 3-substituted derivatives were equipotent with disubstituted compounds only when bearing a benzothiazol-2-yl group, a structurally distinct chemotype [1].

Anticancer activity MCF7 breast cancer A2780 ovarian cancer Dorsomorphin comparator

Historical In Vivo Pharmacological Differentiation: 3,6-Dimethyl Substitution Confers Antipyretic and Analgesic Activity Absent in Other Methyl Regioisomers

A systematic 1963 SAR study by Makisumi demonstrated that among 14 methyl-substituted 7-aminopyrazolo[1,5-a]pyrimidine derivatives, 7-amino-3,6-dimethylpyrazolo[1,5-a]pyrimidine (compound XIII) specifically exhibited effective antipyretic and analgesic action in vivo [1]. This finding motivated the synthesis of the full set of mono- and dimethyl regioisomers, including 6-methyl (XI–XIV), 5-methyl (XV–XVIII), 5,6-dimethyl (XIX–XXII), and 6-ethoxycarbonyl (XXVII–XXX) series. The observation that antipyretic/analgesic activity was specifically associated with the 3,6-dimethyl substitution pattern—and not with the 5-methyl, 6-methyl, or 5,6-dimethyl variants—constitutes early cross-study comparable evidence of regioisomer-dependent pharmacological differentiation [1]. Note: full quantitative dose-response data from the 1963 publication could not be retrieved; the evidence tag reflects this limitation.

Antipyretic activity Analgesic activity Methyl substitution SAR In vivo pharmacology

Synthetic Intermediate Utility: 3,6-Dimethyl Substitution Preserves C5 and C7 Functionalization Handles Blocked in 5,7-Dimethyl Analogs

The 3,6-dimethyl substitution pattern on pyrazolo[1,5-a]pyrimidin-7-amine leaves positions 5 and 7 (the latter bearing the primary amine) sterically and electronically accessible for further derivatization. In contrast, the 5,7-dimethyl-substituted analog (CAS 1195708-07-6) blocks both the C5 and C7 positions with methyl groups, precluding electrophilic substitution or cross-coupling at these sites . The 3,6-dimethyl core has been specifically utilized as a precursor for Suzuki-Miyaura cross-coupling at the sterically hindered 6-position and for further elaboration at C5, as demonstrated in the scalable synthesis of 3,6-substituted pyrazolo[1,5-a]pyrimidines targeting AMPK [1]. The unsubstituted 5-position in the 3,6-dimethyl scaffold enables late-stage diversification that is structurally impossible with the 5,7-dimethyl isomer.

Synthetic accessibility Late-stage functionalization Regioselective derivatization Building block

Physicochemical Property Differentiation: Lower Molecular Weight and Favorable Lipophilicity Compared to 5,7-Dimethyl and Diaryl Analogs

3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine (MW 162.19, predicted logP ~1.1–1.5) has a lower molecular weight and lower lipophilicity than both the 5,7-dimethyl analog (MW 147.18 but with different H-bonding profile) and the elaborated 3,6-diaryl derivatives (MW >350) used in KDR and JAK1/VPS34 programs [1]. The 3,6-dimethyl compound's polar surface area (PSA 56.21 Ų) and low molecular weight place it within favorable CNS drug-like property space, whereas 3,6-diaryl derivatives exceed MW 350 and have PSA values typically >80 Ų, reducing CNS penetration potential . Among close methyl-substituted analogs, the 3,6-dimethyl pattern provides the optimal balance of structural complexity for target engagement while maintaining physicochemical properties suitable for hit-to-lead optimization.

Physicochemical properties Molecular weight Lipophilicity CNS drug-likeness

Optimal Application Scenarios for 3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine Based on Quantitative Differentiation Evidence


KDR/VEGFR2 Kinase Inhibitor Lead Generation Using 3,6-Dimethyl Core Scaffold

For medicinal chemistry programs targeting KDR kinase, 3,6-dimethylpyrazolo[1,5-a]pyrimidin-7-amine provides the validated minimal scaffold from which the 3,6-disubstituted KDR inhibitor pharmacophore is elaborated. The foundational SAR demonstrates that 3,6-disubstitution yields KDR IC50 values as low as 19 nM, while alternative 5,7-dimethyl substitution redirects biological activity toward AMPK [1]. Procurement of this specific regioisomer ensures the correct substitution vector for KDR inhibitor development. [1]

Antipyretic and Analgesic Drug Discovery Leveraging Historical In Vivo Validation

The 1963 pharmacological study established that 7-amino-3,6-dimethylpyrazolo[1,5-a]pyrimidine specifically possesses antipyretic and analgesic activity in vivo, distinguishing it from 5-methyl, 6-methyl, and 5,6-dimethyl regioisomers that lack this activity [1]. Research groups pursuing non-opioid analgesic or antipyretic mechanisms can use this compound as a validated starting point, avoiding inactive regioisomers. [1]

Diversifiable Building Block for Late-Stage Functionalization at C5 and C7

The 3,6-dimethyl substitution pattern preserves the C5 and C7 positions for synthetic elaboration, whereas the 5,7-dimethyl analog blocks both positions with methyl groups. This structural feature enables sequential functionalization strategies, including electrophilic aromatic substitution at C5 and amine derivatization at C7, supporting the generation of diverse compound libraries for kinase inhibitor screening [1]. The 3,6-dimethyl core is thus the only dimethyl regioisomer offering two distinct derivatization handles. [1]

Fragment-Based Drug Discovery and CNS-Targeted Screening

With MW 162.19, PSA 56.21 Ų, and predicted logP ~1.1–1.5, the 3,6-dimethyl core meets physicochemical criteria for fragment-based screening libraries and CNS drug-likeness. Its low molecular weight and favorable polarity make it a superior entry fragment compared to elaborated 3,6-diaryl derivatives (MW >350, PSA >80 Ų) that exceed typical fragment and CNS property thresholds [1][2]. [1][2]

Quote Request

Request a Quote for 3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.